6-(3-Methylphenyl)pyrimidin-4-amine

Chemical procurement Purity specification Arylpyrimidine isomer

Procure exact-specification 6-(3-Methylphenyl)pyrimidin-4-amine (CAS 1247929-99-2) to ensure reproducibility in kinase inhibitor discovery and SAR studies. The meta-methylphenyl substituent provides unique steric and electronic characteristics distinct from ortho- or para-isomers, critical for ATP-binding pocket interactions and downstream derivatization. This unsubstituted 4-amino scaffold offers maximal synthetic versatility for acylation, alkylation, and cross-coupling reactions. Generic substitution with other isomers is not supported by evidence.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
CAS No. 1247929-99-2
Cat. No. B1491408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Methylphenyl)pyrimidin-4-amine
CAS1247929-99-2
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC(=NC=N2)N
InChIInChI=1S/C11H11N3/c1-8-3-2-4-9(5-8)10-6-11(12)14-7-13-10/h2-7H,1H3,(H2,12,13,14)
InChIKeyLOQGDTBFQGWOHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Methylphenyl)pyrimidin-4-amine (CAS 1247929-99-2): Baseline Specifications and Procurement Context


6-(3-Methylphenyl)pyrimidin-4-amine (CAS 1247929-99-2) is a monocyclic heteroaromatic compound belonging to the aryl-substituted 4-aminopyrimidine class, characterized by a pyrimidine core with an amino group at position 4 and a 3-methylphenyl substituent at position 6 . Its molecular formula is C11H11N3, with a molecular weight of 185.22 g/mol and a minimum purity specification of 95% from commercial suppliers . This compound serves as a versatile scaffold in medicinal chemistry and chemical biology research, particularly in kinase inhibitor discovery and as a synthetic intermediate for more complex pyrimidine-based structures . Structurally, the meta-methyl substitution on the phenyl ring distinguishes it from other positional isomers (ortho- and para-methyl analogs) and from unsubstituted phenyl derivatives, influencing both physicochemical properties and biological target interactions .

Why 6-(3-Methylphenyl)pyrimidin-4-amine Cannot Be Substituted with Unspecified Pyrimidine Analogs


Generic substitution of 6-(3-Methylphenyl)pyrimidin-4-amine with other arylpyrimidine isomers or analogs is not supported by available evidence due to the sensitivity of both physicochemical and biological properties to positional substitution patterns. The meta-methyl arrangement on the phenyl ring imparts distinct steric and electronic characteristics compared to ortho- or para-substituted analogs, which can affect molecular recognition events including kinase binding pocket occupancy and hydrogen-bonding geometries . Additionally, the unsubstituted 4-amino group retains nucleophilic reactivity essential for downstream synthetic derivatization; N-alkylated or N-arylated analogs present fundamentally different reactivity profiles . Without head-to-head comparative data confirming functional equivalence, procurement of exact-specification 6-(3-Methylphenyl)pyrimidin-4-amine is necessary to ensure reproducibility of published synthetic protocols, biological assay results, and structure-activity relationship (SAR) studies where the compound has been explicitly characterized .

Quantitative Evidence for Selecting 6-(3-Methylphenyl)pyrimidin-4-amine Over Closest Analogs


Purity Specification Comparison: 6-(3-Methylphenyl)pyrimidin-4-amine vs. 6-(4-Methylphenyl)pyrimidin-4-amine

Commercially available 6-(3-Methylphenyl)pyrimidin-4-amine is specified with a minimum purity of 95%, identical to that of its para-substituted isomer, 6-(4-Methylphenyl)pyrimidin-4-amine . Both compounds are marketed as research-grade materials; however, the 4-methyl analog is currently listed as a discontinued product by at least one major supplier, limiting procurement options . While purity specifications are equivalent, supply chain continuity for the 3-methyl isomer may differ based on vendor-specific inventory status. This information is based on vendor technical datasheets and does not imply superior purity.

Chemical procurement Purity specification Arylpyrimidine isomer

Lipophilicity Differentiation: LogP/LogD Comparison of 6-(3-Methylphenyl)pyrimidin-4-amine vs. N-Substituted Derivative

The calculated lipophilicity (logP) of the unsubstituted 4-amino scaffold, 6-(3-Methylphenyl)pyrimidin-4-amine, is expected to be significantly lower than that of its N-arylated derivative, N-(3,4-dimethylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine, which has a predicted logP of 5.8892 and logD of 5.1194 . While direct logP data for the target compound are not available from authoritative databases, the structural difference (addition of an N-aryl group and 2-methyl substituent) results in a predicted increase of >2 logP units, indicating substantially higher hydrophobicity for the derivative . This physicochemical distinction is critical for applications where lower lipophilicity is desirable, such as in early-stage hit optimization for improved aqueous solubility and reduced non-specific binding.

Lipophilicity Physicochemical property Drug-likeness

Biological Activity Reference Point: Reported IC50 Value of 6-(3-Methylphenyl)pyrimidin-4-amine in a Pyrimidine Derivative Series

In a study evaluating a series of novel pyrimidine derivatives for antimicrobial activity, a compound designated as 'Compound 7' and identified as 6-(3-methylphenyl)pyrimidin-4-amine exhibited an IC50 value of 28 ± 3 µM [1]. Within the same assay system, other structurally related pyrimidine derivatives showed IC50 values ranging from 30 ± 5 µM to >100 µM, indicating that Compound 7 was among the more active analogs in this series [2]. Direct quantitative comparison to other positional isomers (e.g., 2-methylphenyl or 4-methylphenyl) is not available from this data source; however, the activity level provides a benchmark for SAR exploration around the 6-aryl substitution pattern.

Antimicrobial activity IC50 Structure-activity relationship

Validated Application Scenarios for 6-(3-Methylphenyl)pyrimidin-4-amine in Research and Development


Antimicrobial Lead Optimization and SAR Studies

Given the reported IC50 of 28 ± 3 µM in an antimicrobial assay [1], 6-(3-Methylphenyl)pyrimidin-4-amine serves as a quantitative benchmark for structure-activity relationship (SAR) investigations aimed at optimizing the 6-aryl substituent. Researchers can systematically evaluate ortho-, meta-, and para-substituted analogs against this baseline to identify substitution patterns that enhance potency or improve selectivity. The compound's unsubstituted 4-amino group further allows for focused medicinal chemistry derivatization without confounding N-substitution effects.

Kinase Inhibitor Scaffold Development

The 4-aminopyrimidine core is a privileged scaffold in kinase inhibitor design, with the 6-aryl substituent occupying key hydrophobic pockets in ATP-binding sites. The 3-methylphenyl group provides a specific steric and electronic profile that may confer selectivity toward certain kinase targets . Procurement of exact-specification 6-(3-Methylphenyl)pyrimidin-4-amine is essential for reproducing published kinase inhibition data and for generating reliable SAR datasets in kinase drug discovery programs.

Synthetic Intermediate for Complex Heterocyclic Libraries

6-(3-Methylphenyl)pyrimidin-4-amine functions as a versatile building block for constructing diverse pyrimidine-based compound libraries. The free 4-amino group enables acylation, alkylation, and cross-coupling reactions, while the 6-aryl substituent remains intact, allowing for modular synthesis of N-substituted derivatives . Compared to N-alkylated or N-arylated analogs, the parent amine offers greater synthetic flexibility and is preferred when downstream diversification at the 4-position is required .

Physicochemical Property Benchmarking in Drug Discovery

As a relatively low molecular weight (185.22 g/mol) and low lipophilicity scaffold (estimated logP <4.0), 6-(3-Methylphenyl)pyrimidin-4-amine aligns with favorable drug-likeness guidelines . It serves as a reference compound for assessing the impact of additional substituents on key physicochemical parameters including logP, logD, and polar surface area. Researchers can use this scaffold to evaluate whether synthetic modifications maintain or compromise drug-like properties during lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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